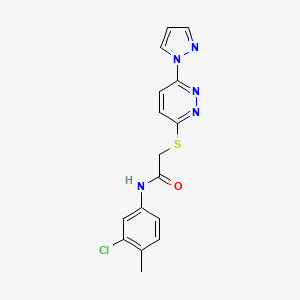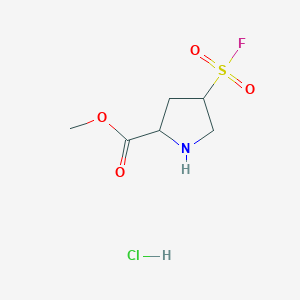
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that includes a xanthene core, a carboxamide group, and a hydroxyethyl side chain attached to a methylthio-substituted phenyl ring
Méthodes De Préparation
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of a suitable phenol with phthalic anhydride under acidic conditions to form the xanthene structure. The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent. The final step involves the formation of the carboxamide group through an amide coupling reaction with the desired amine .
Analyse Des Réactions Chimiques
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorescent dyes and sensors.
Biology: Its fluorescent properties make it useful for imaging and tracking biological processes in cells and tissues.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxy and carboxamide groups can form hydrogen bonds with proteins and nucleic acids, while the xanthene core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, making it a valuable tool for studying cellular processes .
Comparaison Avec Des Composés Similaires
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide can be compared with other xanthene derivatives, such as fluorescein and rhodamine. While fluorescein and rhodamine are well-known for their fluorescent properties, this compound offers unique advantages due to its additional functional groups, which allow for more versatile chemical modifications and interactions. Similar compounds include:
Fluorescein: A widely used fluorescent dye with applications in microscopy and flow cytometry.
Rhodamine: Another fluorescent dye with applications in imaging and as a tracer in biological studies.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-28-16-12-10-15(11-13-16)19(25)14-24-23(26)22-17-6-2-4-8-20(17)27-21-9-5-3-7-18(21)22/h2-13,19,22,25H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYVMJCEGZVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)



![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2638428.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2638430.png)


